molecular formula C15H11FN8O B12161481 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

Cat. No.: B12161481
M. Wt: 338.30 g/mol
InChI Key: HDBYDASKLYSOGJ-UHFFFAOYSA-N
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Description

5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is a complex organic compound that features a combination of fluorine, tetrazole, triazole, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the tetrazole ring: This can be achieved by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Synthesis of the triazole ring: This step involves the cyclization of a suitable hydrazine derivative with an aldehyde or ketone.

    Coupling reactions: The tetrazole and triazole intermediates are then coupled with a fluorinated benzamide derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification techniques: Employing methods like recrystallization, chromatography, and distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Formation of reduced derivatives such as alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and binding affinities. Its fluorine atom can be detected using NMR spectroscopy, making it useful for structural studies.

Medicine

In medicinal chemistry, this compound has potential as a drug candidate due to its ability to interact with various biological targets. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a subject of interest for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The fluorine atom can enhance binding affinity and selectivity, while the tetrazole and triazole rings can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-fluoro-2-(1H-tetrazol-1-yl)-N-(pyridin-3-ylmethyl)benzamide
  • 5-fluoro-2-(1H-tetrazol-1-yl)-N-(triazol-3-ylmethyl)benzamide
  • 5-fluoro-2-(1H-tetrazol-1-yl)-N-(pyridin-4-ylmethyl)benzamide

Uniqueness

Compared to similar compounds, 5-fluoro-2-(1H-tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide stands out due to the presence of the [1,2,4]triazolo[4,3-a]pyridine moiety. This unique structure can confer distinct biological and chemical properties, such as enhanced binding affinity to specific targets and improved stability under various conditions.

Properties

Molecular Formula

C15H11FN8O

Molecular Weight

338.30 g/mol

IUPAC Name

5-fluoro-2-(tetrazol-1-yl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide

InChI

InChI=1S/C15H11FN8O/c16-10-4-5-12(24-9-18-21-22-24)11(7-10)15(25)17-8-14-20-19-13-3-1-2-6-23(13)14/h1-7,9H,8H2,(H,17,25)

InChI Key

HDBYDASKLYSOGJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2C=C1)CNC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4

Origin of Product

United States

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